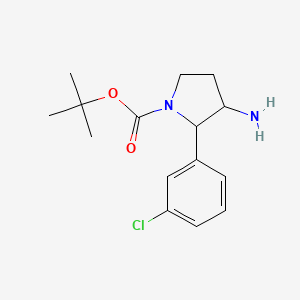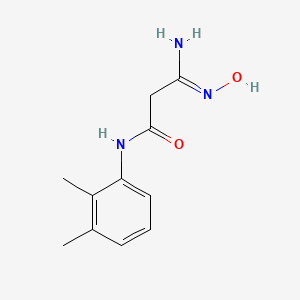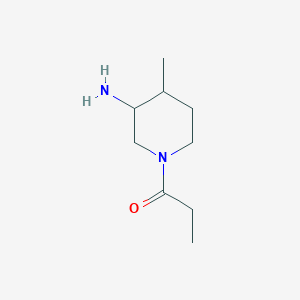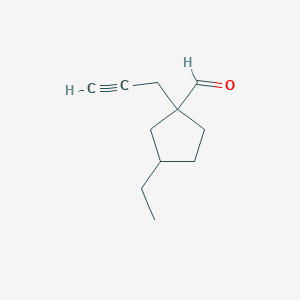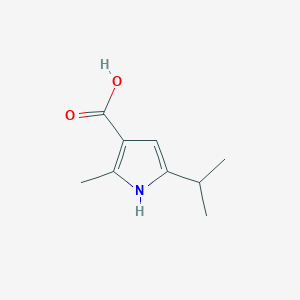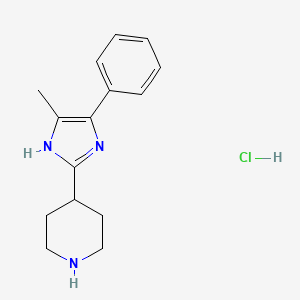![molecular formula C9H8BrClO2 B13219903 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8BrClO2 It is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one typically involves the bromination and chloromethoxylation of a suitable phenyl precursor. One common method includes the following steps:
Bromination: A phenyl compound is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.
Chloromethoxylation: The brominated phenyl compound is then reacted with chloromethyl methyl ether in the presence of a base to introduce the chloromethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- 1-[5-Bromo-2-methoxyphenyl]ethan-1-one
- 2-Bromo-1-(2-chlorophenyl)ethanone
Comparison: 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one is unique due to the presence of both bromine and chloromethoxy groups on the phenyl ring, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C9H8BrClO2 |
|---|---|
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
1-[5-bromo-2-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-6(12)8-4-7(10)2-3-9(8)13-5-11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MLFSKPBIYZRENU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


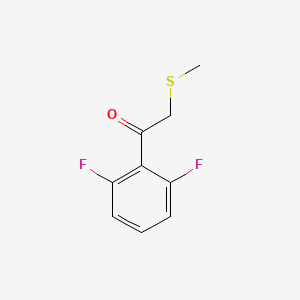
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)
![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)



